REACTION_CXSMILES
|
CN(C)C=O.[C:6](Cl)(=[O:10])[C:7](Cl)=O.[F:12][C:13]1[C:18]([C:19]2[N:20]([Si](C(C)C)(C(C)C)C(C)C)[CH:21]=C[C:23]=2[F:24])=[CH:17][CH:16]=[CH:15][N:14]=1.[OH-].[Na+]>ClCCl>[F:24][C:23]1[C:7]([CH:6]=[O:10])=[CH:21][NH:20][C:19]=1[C:18]1[C:13]([F:12])=[N:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
717 mg
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
2-fluoro-3-{3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrol-2-yl}pyridine
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1C=1N(C=CC1F)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling under an argon atmosphere
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under refluxing conditions for 10 hr
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to a half volume under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted again with ethyl acetate
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residual solid was washed with diisopropyl ether (30 mL)
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CNC1C=1C(=NC=CC1)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 726 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |